

# (Z-Cys-OH)<sub>2</sub>: A Technical Guide to Stability and Storage

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## Compound of Interest

Compound Name: (Z-Cys-OH)<sub>2</sub>

Cat. No.: B15597969

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## Introduction

(Z-Cys-OH)<sub>2</sub>, or N,N'-dibenzylloxycarbonyl-L-cystine, is a protected form of the amino acid L-cystine, a dimer of cysteine. The benzyloxycarbonyl (Z or Cbz) protecting group on the amine functionalities enhances the compound's utility in peptide synthesis by preventing unwanted side reactions. Understanding the stability profile and optimal storage conditions of (Z-Cys-OH)<sub>2</sub> is paramount for ensuring its integrity, purity, and performance in research and drug development applications. This technical guide provides an in-depth overview of the stability of (Z-Cys-OH)<sub>2</sub>, recommended storage conditions, and detailed experimental protocols for its stability assessment.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of (Z-Cys-OH)<sub>2</sub> is presented in the table below.

Property	Value
Chemical Name	N,N'-dibenzylloxycarbonyl-L-cystine
Synonyms	(Z-Cys-OH) <sub>2</sub> , Cbz-Cys-OH dimer
Molecular Formula	C <sub>24</sub> H <sub>28</sub> N <sub>2</sub> O <sub>8</sub> S <sub>2</sub>
Molecular Weight	552.6 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in organic solvents such as DMF and DMSO. Limited solubility in water.

## Stability Profile

While specific quantitative stability data for (Z-Cys-OH)<sub>2</sub> is not extensively available in public literature, its stability can be inferred from the known behavior of its constituent parts: the L-cystine core and the N-benzylloxycarbonyl (Z) protecting groups.

### Factors Affecting Stability:

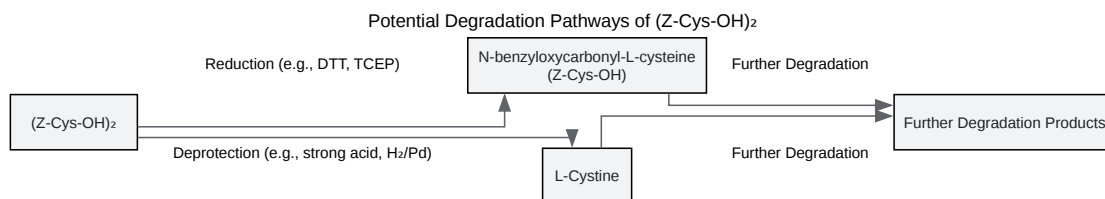
- **pH:** The disulfide bond in the cystine core is susceptible to reduction, particularly at neutral to alkaline pH. L-cysteine, the reduced form, is more stable in acidic solutions. Therefore, it is anticipated that (Z-Cys-OH)<sub>2</sub> will exhibit greater stability in acidic to neutral aqueous environments, with a higher propensity for disulfide exchange and degradation under basic conditions.
- **Temperature:** Elevated temperatures can accelerate the degradation of amino acids and their derivatives. For long-term preservation of its chemical integrity, (Z-Cys-OH)<sub>2</sub> should be stored at low temperatures.
- **Light:** Exposure to light, particularly UV radiation, can induce photolytic degradation of organic molecules, including amino acids and their protecting groups.
- **Oxidation and Reduction:** The disulfide bond is the most reactive site for redox reactions. Reducing agents can cleave the disulfide bond to yield N-benzylloxycarbonyl-L-cysteine.

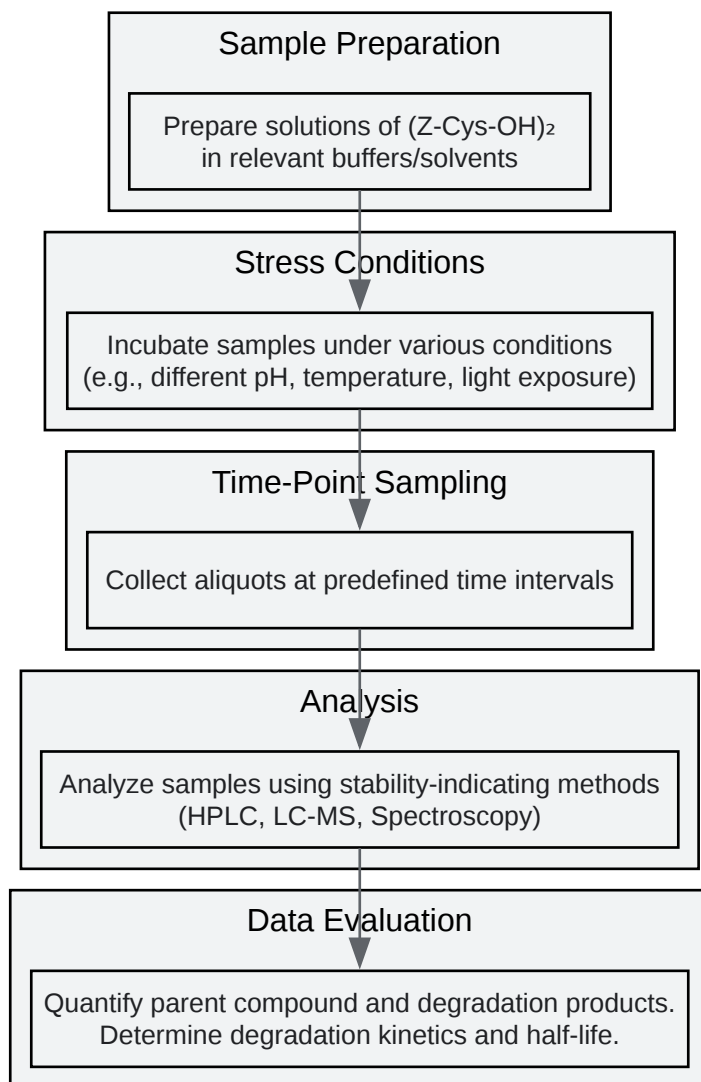
While the Z-group offers some steric hindrance, strong oxidizing conditions should also be avoided to prevent unwanted side reactions.

- Moisture: Protected amino acids can be hygroscopic. The presence of moisture can facilitate hydrolytic degradation pathways.

## Potential Degradation Pathways

The primary degradation pathways for (Z-Cys-OH)<sub>2</sub> are hypothesized to involve the cleavage of the disulfide bond and the removal of the Z-protecting groups.



General Workflow for (Z-Cys-OH)<sub>2</sub> Stability Study

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